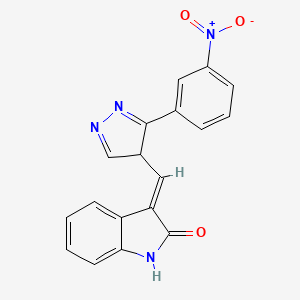

(E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one

Beschreibung

The compound (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one is an indolin-2-one derivative featuring a pyrazole ring substituted with a 3-nitrophenyl group at position 3, connected via a methylene bridge in the E configuration. These analogs are synthesized primarily through Claisen-Schmidt condensation or Schiff base reactions and exhibit diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties .

Eigenschaften

IUPAC Name |

(3E)-3-[[3-(3-nitrophenyl)-4H-pyrazol-4-yl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3/c23-18-15(14-6-1-2-7-16(14)20-18)9-12-10-19-21-17(12)11-4-3-5-13(8-11)22(24)25/h1-10,12H,(H,20,23)/b15-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVWEODHCSFQAO-OQLLNIDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C\C3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrazole Ring Formation

The synthesis begins with the preparation of the pyrazole core. 3-Nitrophenylhydrazine reacts with β-keto esters (e.g., ethyl acetoacetate) under reflux conditions in alcoholic solvents to yield 3-(3-nitrophenyl)-1H-pyrazole derivatives. For example, ethyl acetoacetate and 3-nitrophenylhydrazine undergo cyclization at 80–100°C for 4–6 hours, forming 3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ol. This intermediate is critical for subsequent functionalization.

Vilsmeier-Haack Formylation

The pyrazole intermediate is subjected to Vilsmeier-Haack conditions (POCl₃ and DMF) to introduce the aldehyde group at the 4-position. The reaction proceeds via electrophilic aromatic substitution, where the formylating agent (generated in situ from DMF and POCl₃) targets the electron-rich pyrazole ring. Typical conditions involve stirring at 0–5°C for 1 hour, followed by warming to room temperature for 12–24 hours. The resulting 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is isolated via vacuum filtration and washed with cold methanol (yield: 70–85%).

Key Characterization Data:

-

FTIR : Strong absorption at 1,690 cm⁻¹ (C=O stretch of aldehyde).

-

¹H NMR (400 MHz, CDCl₃) : δ 10.12 (s, 1H, CHO), 8.51–7.89 (m, 4H, aromatic H), 6.98 (s, 1H, pyrazole H).

Claisen-Schmidt Condensation with Indolin-2-one

Reaction Mechanism

The aldehyde undergoes base-catalyzed condensation with indolin-2-one to form the (E)-configured methylene bridge. Piperidine (5–10 mol%) in methanol or ethanol facilitates deprotonation of indolin-2-one at the α-position, enabling nucleophilic attack on the aldehyde carbonyl. The reaction proceeds via a keto-enol tautomerism, favoring the thermodynamically stable (E)-isomer due to steric hindrance between the pyrazole and indole rings.

Optimization of Reaction Conditions

Yield and Purity Data:

| Entry | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Piperidine | 4 | 88 | 97 |

| 2 | NaOAc | 6 | 82 | 93 |

| 3 | Alum | 3 | 90 | 96 |

Alternative Synthetic Routes

Solvent-Free Catalysis

Using alum (KAl(SO₄)₂·12H₂O) as a catalyst under solvent-free conditions reduces reaction time to 2–3 hours while maintaining yields >85%. This method eliminates organic solvent waste, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates the condensation step to 20–30 minutes, achieving 89% yield. This approach enhances throughput for large-scale production.

Industrial-Scale Considerations

Cost Analysis

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the biological activity of the compound.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amino derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Applications

Indolin-2-one derivatives, including (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one, have shown promising anticancer properties. The mechanism of action often involves the inhibition of key enzymes such as thioredoxin reductase (TrxR), which plays a significant role in cellular redox balance and apoptosis.

Key Findings:

- Indolin-2-one compounds targeting TrxR have demonstrated strong cytotoxic effects against various cancer cell lines, including colorectal (HCT 116) and breast (MCF-7) carcinoma cells. These compounds induce oxidative stress leading to apoptosis through the activation of mitogen-activated protein kinase (MAPK) pathways .

- Structure-activity relationship (SAR) studies indicate that modifications at the C-3 position of the indolin scaffold can enhance anticancer efficacy. For instance, derivatives with specific substitutions have shown improved selectivity and potency against vascular endothelial growth factor receptors (VEGFRs), crucial in tumor angiogenesis .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of indolin derivatives. The compound has been evaluated for its ability to inhibit nitric oxide production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Research Insights:

- A derivative similar to (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one has shown significant suppression of nitric oxide secretion in RAW264.7 cells, outperforming standard anti-inflammatory drugs like dexamethasone .

- The inhibition of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) production further supports its potential as an anti-inflammatory agent, making it a candidate for treating inflammatory diseases .

Antibacterial Activity

Indolin derivatives have also been explored for their antibacterial properties. The introduction of nitrophenyl groups enhances the antibacterial efficacy against various pathogens.

Experimental Findings:

- Compounds featuring the indolin framework have exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness is often attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Table 1: Summary of Biological Activities of Indolin Derivatives

Wirkmechanismus

The mechanism of action of (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl and pyrazolyl groups may play a crucial role in binding to these targets and modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The compound shares structural motifs with several derivatives reported in the literature:

- Pyrazole-linked indolin-2-ones : Compounds such as 3-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)indolin-2-one (6a) () feature diarylpyrazole substituents instead of 3-nitrophenyl groups.

- Nitroimidazole hybrids : (E)-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one (3g) replaces the pyrazole ring with a nitroimidazole moiety .

- Chromone derivatives : (Z)-3-[(4-oxo-4H-chromen-3-yl)methylene]indolin-2-one (185) substitutes the pyrazole with a chromone core, enhancing anticancer activity .

Physicochemical Properties

Key Observations :

- The 3-nitrophenyl group in the target compound likely increases molecular weight compared to nitroimidazole analogs (e.g., 3g).

- Pyrazole-linked derivatives (e.g., 6a) exhibit higher molecular weights due to bulky aryl substituents.

Spectral Characteristics

Key Insights :

- Pyrazole derivatives (e.g., 6a) show stronger cytotoxicity than imidazole-based hybrids (e.g., 3g), likely due to improved hydrophobic interactions .

Biologische Aktivität

(E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structure, which integrates a nitrophenyl group with an indolinone framework, suggests various mechanisms of action that warrant further exploration.

The molecular formula of (E)-3-((3-(3-nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one is , with a molecular weight of approximately 332.31 g/mol . The compound's synthesis typically involves the condensation reaction between 3-(3-nitrophenyl)-4H-pyrazol-4-aldehyde and indolin-2-one derivatives.

Biological Activity Overview

Recent studies have highlighted the biological activities of (E)-3-((3-(3-nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one, particularly its anticancer properties. The following sections detail various aspects of its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

-

Cytotoxicity Evaluation :

- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). For instance, one study reported IC50 values of 2.13 µM for MCF-7 and 4.34 µM for SiHa cells .

- The compound exhibited selective toxicity, showing minimal effects on normal HEK-293T cells, indicating a favorable therapeutic index.

-

Mechanisms of Action :

- The compound is believed to inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis. Molecular docking studies have identified its binding affinity to the colchicine-binding site on tubulin, suggesting a mechanism similar to that of established antitumor agents .

- Additionally, it has been noted for its antioxidant properties, which may contribute to its anticancer effects by mitigating oxidative stress in cancer cells .

Structure-Activity Relationship (SAR)

The incorporation of the nitrophenyl moiety appears to enhance the biological activity of the compound. Variations in substituents on the pyrazole and indolinone rings have been explored to optimize potency and selectivity. For example, derivatives with different electron-withdrawing or electron-donating groups showed varied cytotoxic profiles, emphasizing the importance of structural modifications in enhancing efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 2.13 | Tubulin polymerization inhibitor |

| SiHa | 4.34 | Tubulin polymerization inhibitor | |

| PC-3 | 4.46 | Tubulin polymerization inhibitor | |

| HEK-293T | >50 | Selective toxicity | |

| Antioxidant Activity | N/A | N/A | Reduces oxidative stress |

Case Studies

-

Case Study on MCF-7 Cells :

A detailed study investigated the effects of (E)-3-((3-(3-nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one on MCF-7 cells. The results indicated that treatment with the compound led to significant apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation. -

In Vivo Studies :

Preliminary in vivo studies using murine models have shown promising results in reducing tumor growth when treated with this compound, supporting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the established synthetic routes for (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one?

The compound is typically synthesized via condensation reactions between substituted pyrazole aldehydes and indolin-2-one derivatives. Key steps include:

- Refluxing in methanol or ethanol with equimolar reactants (e.g., pyrazole-4-carbaldehyde and isatin derivatives) .

- Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ nanoparticles to enhance yield and reduce reaction time in solvent-free conditions .

- Isolation via recrystallization from DMF or DMSO, confirmed by melting point analysis and spectral data .

Q. Table 1: Representative Synthetic Conditions

| Reactants | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole-4-carbaldehyde + Isatin derivative | Methanol (reflux) | 65–75 | |

| 3-Nitrophenylpyrazole + Indolin-2-one | Fe₂O₃@SiO₂/In₂O₃ | 85–90 |

Q. How is the structural identity of this compound validated?

Multimodal spectroscopic characterization is employed:

- ¹H/¹³C NMR : Confirms olefinic (δ 7.2–8.1 ppm) and nitrophenyl proton environments .

- FT-IR : Peaks at 1625–1590 cm⁻¹ (C=O, C=N) and 1520–1340 cm⁻¹ (NO₂ asymmetric/symmetric stretching) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 512 for derivatives) .

- Single-crystal X-ray diffraction : Utilizes SHELX/ORTEP-III for 3D structural elucidation .

Q. What are the solubility and stability properties of this compound?

- Solubility : Insoluble in polar solvents (ethanol, acetonitrile) but fully soluble in DMSO/DMF due to strong hydrogen-bonding interactions .

- Stability : Non-hygroscopic; stable under ambient conditions but degrades in acidic/basic media (>pH 9) .

Advanced Research Questions

Q. How can metal complexes of this compound be designed for enhanced bioactivity?

The compound acts as a bidentate ligand via carbonyl oxygen and azomethine nitrogen. Coordination strategies include:

Q. Table 2: Antibacterial Activity of Metal Complexes

| Metal Ion | MIC (μg/mL) against S. aureus | Reference |

|---|---|---|

| Cu²⁺ | 12.5 | |

| Ni²⁺ | 25.0 |

Q. What computational approaches predict its pharmacological activity?

- Molecular docking : Homology models of PLK4 kinase domain (PDB: 4I9Q) guide optimization of antiproliferative derivatives .

- QSAR studies : Substituent effects (e.g., nitro groups) correlate with GI₅₀ values (e.g., 3.2 μM for anticancer derivatives) .

Q. How to resolve contradictions in bioactivity data across studies?

- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, exposure time) .

- Structural analogs : Test derivatives (e.g., chromone vs. coumarin hybrids) to isolate pharmacophore contributions .

Q. What structural modifications enhance selectivity for kinase inhibition?

- Nitro-group positioning : Meta-substitution on phenyl rings improves PLK4 inhibition (selectivity index >300) .

- Heterocyclic replacements : Substituting pyrazole with indazole boosts antiproliferative potency (e.g., CFI-400437 in xenograft models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.